An In-depth Technical Guide to NH2-PEG6-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to NH2-PEG6-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG6-Boc. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation, primarily for its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Core Properties
NH2-PEG6-Boc, systematically named tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate, is a PEG-based linker featuring a terminal primary amine and a Boc-protected amine, separated by a six-unit polyethylene glycol (PEG) chain. This unique structure provides a versatile platform for multi-step conjugation strategies. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the two distinct amine functionalities allow for sequential and controlled attachment of different molecular entities.[1]
The chemical structure of NH2-PEG6-Boc is as follows:
Chemical Structure:
Table 1: Physicochemical and Chemical Properties of NH2-PEG6-Boc
| Property | Value | Reference |
| IUPAC Name | tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate | [2] |
| CAS Number | 1091627-77-8 | [2] |
| Molecular Formula | C19H40N2O8 | [2] |
| Molecular Weight | 424.53 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/oil | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile | [1] |
| Storage | Store at 2-8°C or -20°C, protected from light and moisture | [2] |
| Key Functional Groups | Primary amine (-NH2), Boc-protected amine (-NHBoc) | |
| Reactivity | The primary amine is reactive towards electrophiles (e.g., NHS esters, carboxylic acids). The Boc-protected amine is stable under basic and nucleophilic conditions and can be deprotected under acidic conditions to reveal a primary amine.[3] |
Applications in Research and Drug Development
The bifunctional nature of NH2-PEG6-Boc makes it a valuable tool in several areas of biomedical research:
-
PROTAC Synthesis: NH2-PEG6-Boc is extensively used as a linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The NH2-PEG6-Boc linker connects the target protein ligand to the E3 ligase ligand. The PEG chain's length and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and improving the overall efficacy and pharmacokinetic profile of the PROTAC.[2][4]
-
Antibody-Drug Conjugate (ADC) Development: In the field of ADCs, NH2-PEG6-Boc can be used to attach a cytotoxic payload to an antibody. The PEG linker can enhance the solubility of hydrophobic drugs and improve the ADC's stability and circulation half-life.[4]
-
Bioconjugation and PEGylation: The linker can be used to PEGylate proteins, peptides, or other biomolecules. PEGylation can increase the hydrodynamic size of the molecule, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its in vivo half-life. It can also reduce the immunogenicity of the biomolecule.
-
Surface Modification: The amine groups can be used to functionalize surfaces, such as nanoparticles or microarrays, to improve their biocompatibility and provide sites for further conjugation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving NH2-PEG6-Boc.
Boc Deprotection of NH2-PEG6-Boc
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamine-PEG6 linker.
Materials:
-
NH2-PEG6-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve NH2-PEG6-Boc in DCM (e.g., 10 mL of DCM per 1 gram of linker) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected diamine-PEG6 linker. The product is typically obtained as an oil or a viscous liquid.
Conjugation of NH2-PEG6-Boc to a Carboxylic Acid (e.g., a Protein of Interest Ligand)
Objective: To form an amide bond between the free primary amine of NH2-PEG6-Boc and a carboxylic acid-containing molecule.
Materials:
-
NH2-PEG6-Boc
-
Carboxylic acid-containing molecule (e.g., a POI ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent.
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an activator.
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a base.
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Magnetic stirrer and stir bar.
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the activator (e.g., HOBt, 1.1 equivalents).
-
Add the base (e.g., DIPEA, 2 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve NH2-PEG6-Boc (1.2 equivalents) in a small amount of anhydrous DMF or DCM.
-
Add the solution of NH2-PEG6-Boc to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with 5% aqueous citric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
Solid-Phase Synthesis of a PROTAC using a Boc-Protected PEG Linker
This protocol is adapted for a generic solid-phase PROTAC synthesis and can be applied using NH2-PEG6-Boc.[5] It assumes the E3 ligase ligand is first immobilized on a solid support.
Materials:
-
Aminomethylated polystyrene resin (solid support)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)
-
HATU
-
DIPEA
-
DMF, DCM, Methanol (MeOH)
-
20% Piperidine in DMF (for Fmoc deprotection, if applicable)
-
NH2-PEG6-Boc
-
Carboxylic acid-functionalized Protein of Interest (POI) ligand
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Preparative HPLC system
Procedure:
Step 1: Immobilization of E3 Ligase Ligand
-
Swell the aminomethylated polystyrene resin in DMF for 30 minutes.
-
In a separate vessel, activate the carboxylic acid-functionalized E3 ligase ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated ligand solution to the swollen resin and shake at room temperature for 16 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 2: Linker Attachment
-
Swell the E3 ligase-functionalized resin in DMF.
-
Add a solution of NH2-PEG6-Boc (2 eq.) and DIPEA (4 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 3: Boc Deprotection on Solid Support
-
Swell the resin in DCM.
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from the linker.
-
Wash the resin with DCM (3x), DMF (3x), and neutralize with a 10% DIPEA in DMF solution.
-
Wash again with DMF (3x) and DCM (3x).
Step 4: POI Ligand Coupling
-
Swell the deprotected resin in DMF.
-
In a separate vessel, activate the carboxylic acid-functionalized POI ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated POI ligand solution to the resin and shake at room temperature for 16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 5: Cleavage and Purification
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA) for 2-4 hours at room temperature to cleave the PROTAC from the solid support.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving NH2-PEG6-Boc.
General PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Solid-Phase PROTAC Synthesis
Caption: Workflow for solid-phase synthesis of a PROTAC using NH2-PEG6-Boc.
This guide provides a foundational understanding of NH2-PEG6-Boc, its properties, and its application in modern drug discovery and bioconjugation. The provided protocols offer a starting point for researchers to incorporate this versatile linker into their experimental designs.
References
- 1. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
